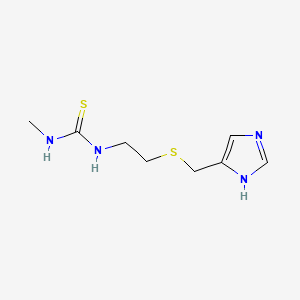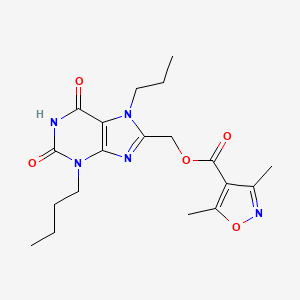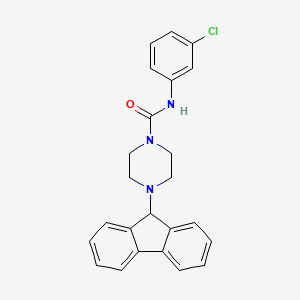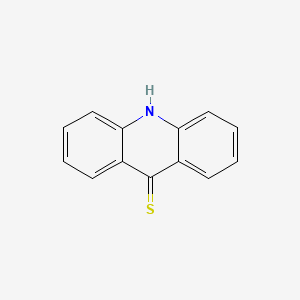
Thiaburimamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiaburimamide is a member of imidazoles.
Scientific Research Applications
Antitumor Activity : Thiaburimamide derivatives, specifically substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, have been identified as potent Src/Abl kinase inhibitors. They exhibit excellent antiproliferative activity against both hematological and solid tumor cell lines. One such compound demonstrated complete tumor regressions in a chronic myelogenous leukemia model with low toxicity at multiple dose levels, suggesting potential applications in oncology (Lombardo et al., 2004).
Antidiabetic and Antibacterial Applications : New thiazolopyrimidine analogues have been synthesized and evaluated for their antidiabetic and antibacterial effects. These compounds showed promising results in reducing serum concentrations of glucose, cholesterol, and triglycerides in mice, along with exhibiting good to excellent bacterial inhibition against various bacterial strains. This suggests their potential as antidiabetic and antibacterial drugs (Batool et al., 2016).
Antimicrobial Activity : Thiazolides, a novel class of anti-infective drugs including thiaburimamide derivatives, have shown promising in vitro and in vivo activities against protozoan parasites. They have also been reported to induce apoptosis in cancer cells, highlighting their potential as future cancer therapeutics (Müller et al., 2008).
Anti-Toxoplasma Activity : Thiazole derivatives of artemisinin have demonstrated high selectivity and potency against Toxoplasma gondii, a parasitic infection. Some derivatives were found to be more effective than the current front-line drug, suggesting their potential in treating toxoplasmosis (Hencken et al., 2010).
Antioxidant Activity : Thiazolidinone derivatives of thiaburimamide have been evaluated for their antioxidant properties using various in vitro assays. These studies help in understanding the pharmacological potential of these compounds and their possible therapeutic applications (Djukic et al., 2018).
properties
CAS RN |
38603-23-5 |
|---|---|
Product Name |
Thiaburimamide |
Molecular Formula |
C8H14N4S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-[2-(1H-imidazol-5-ylmethylsulfanyl)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C8H14N4S2/c1-9-8(13)11-2-3-14-5-7-4-10-6-12-7/h4,6H,2-3,5H2,1H3,(H,10,12)(H2,9,11,13) |
InChI Key |
XOJHLCFQADZPHU-UHFFFAOYSA-N |
SMILES |
CNC(=S)NCCSCC1=CN=CN1 |
Canonical SMILES |
CNC(=S)NCCSCC1=CN=CN1 |
Other CAS RN |
38603-23-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
![3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1227464.png)


![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227473.png)


![4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1227477.png)
![6-[[(2-Methoxycarbonyl-3-thiophenyl)amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1227478.png)
![2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)
